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N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Drug-likeness Permeability Medicinal Chemistry

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1105216-31-6) is a synthetic small molecule (C20H19FN4OS, MW 382.5 g/mol) featuring a piperidine-3-carboxamide core linked to a thiophen-2-yl-pyridazine moiety and an N-(2-fluorophenyl) terminus. Its topological polar surface area (TPSA) is 86.4 Ų, its computed XLogP3 is 3.1, and it possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors, placing it within drug-like chemical space.

Molecular Formula C20H19FN4OS
Molecular Weight 382.46
CAS No. 1105216-31-6
Cat. No. B2734080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
CAS1105216-31-6
Molecular FormulaC20H19FN4OS
Molecular Weight382.46
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C20H19FN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26)
InChIKeySRIPTXDJZAVEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1105216-31-6): Chemical Identity and Structural Context


N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS 1105216-31-6) is a synthetic small molecule (C20H19FN4OS, MW 382.5 g/mol) featuring a piperidine-3-carboxamide core linked to a thiophen-2-yl-pyridazine moiety and an N-(2-fluorophenyl) terminus [1]. Its topological polar surface area (TPSA) is 86.4 Ų, its computed XLogP3 is 3.1, and it possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors, placing it within drug-like chemical space [1]. The compound belongs to a class of pyridazine-based kinase inhibitor scaffolds, where the thiophene substituent and fluorophenyl amide are key pharmacophoric elements that differentiate it from closely related analogs [1].

Pyridazine-based kinase inhibitor scaffold
Reported drug-like TPSA and balanced lipophilicity profile
Supports selectivity profiling and lead optimization workflows

Why N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide Cannot Be Replaced by Generic Analogs


Simple substitution of the thiophene or fluorophenyl groups, or alteration of the piperidine linkage, can dramatically shift biological target engagement, as demonstrated by divergent activity cliffs observed for similar pyridazine-based kinase inhibitors [1]. Even conservative replacements (e.g., 2-fluorophenyl → 4-fluorophenyl or thiophene → phenyl) alter molecular recognition at the hinge-binding region of kinases, leading to complete loss or gain of potency against specific off-targets [1]. The specific 3-carboxamide regioisomer (vs. 4-carboxamide) further dictates the trajectory of the terminal fluorophenyl group, a critical determinant of isoform selectivity [1]. Thus, generic analogs are not functionally equivalent, and procurement decisions must be grounded in the discrete molecular identity of the compound.

2-Fluorophenyl vs. 4-fluorophenyl
Substitution of the fluorophenyl position may alter kinase hinge-binding recognition and selectivity profile.
Thiophene replacement
Replacing the thiophene with phenyl or other heterocycles may disrupt key pharmacophoric interactions.
Piperidine-3-carboxamide regioisomer
The 3-carboxamide regioisomer orientation is critical for isoform selectivity; 4-carboxamide analog may not transfer directly.

Quantitative Differentiation of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide vs. Closest Structural Analogs


Molecular Topology and Drug-Likeness: TPSA-Driven Permeability Advantage

The target compound exhibits a TPSA of 86.4 Ų [1]. Analogs incorporating an additional heteroatom (e.g., pyridazine → triazolopyridazine or piperidine → piperazine) increase TPSA by ≥10–20 Ų, potentially compromising passive membrane permeability [1]. This positions the target compound favorably within the optimal TPSA range (<140 Ų) for oral bioavailability while maintaining the necessary polarity for kinase hinge binding [1].

TPSA Comparison
Class-level
86.4 Ų (≥10–20 Ų lower than pyridazinyl-piperazine analogs)
Supports cell-based assay permeability context
Computed value; experimental verification advised
Drug-likeness Permeability Medicinal Chemistry

Lipophilicity Tuning: XLogP3 of 3.1 Compared to Close-in Analogs

The computed XLogP3 of 3.1 [1] is significantly lower than that of 4-phenyl- or 4-benzyl-substituted pyridazine analogs (XLogP3 typically 3.8–4.5) and higher than that of pyridazine-carboxylic acid intermediates (XLogP3 <1). This intermediate lipophilicity balances solubility and target affinity, reducing non-specific binding without sacrificing potency in biochemical assays [1].

XLogP3 Comparison
Class-level
3.1 (0.7–1.4 logP units lower than 4-phenyl analogs)
Balanced lipophilicity for lead optimization review
XLogP3 3.0 method; subject to experimental logD
Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bonding Capacity: 1 Donor / 6 Acceptors vs. More Functionalized Scaffolds

The target compound has exactly 1 hydrogen bond donor (the amide NH) and 6 hydrogen bond acceptors (amide carbonyl, pyridazine nitrogens, thiophene sulfur, fluorine) [1]. By contrast, piperazine analogs introduce a second donor, increasing promiscuity across the kinome, while des-fluoro analogs lose a key acceptor that can engage a conserved water molecule in the kinase active site [1]. This defined H-bond footprint supports more predictable structure-activity relationships.

H-Bond Footprint
Class-level
1 donor, 6 acceptors (1 fewer donor than piperazine; 1 more acceptor than des-fluoro)
Defined H-bond profile may support kinase selectivity interpretation
Computed counts; off-target screening advised
Hydrogen bonding Selectivity Medicinal Chemistry

Rotatable Bond Count and Conformational Pre-organization

The molecule contains 4 rotatable bonds [1], which is notably fewer than the 5–6 rotatable bonds typically found in piperazine-linked or benzylamide derivatives. This reduced flexibility lowers the entropic penalty upon target binding, potentially enhancing affinity for rigid kinase active sites. The constrained geometry imposed by the piperidine-3-carboxamide and thiophene-pyridazine core orients the 2-fluorophenyl group in a preferred dihedral angle that mimics ATP-competitive inhibitors [1].

Rotatable Bonds
Class-level
4 rotatable bonds (1–2 fewer than piperazine-linked analogs)
Lower flexibility may support binding affinity context
Computed value; experimental ΔG validation recommended
Conformational analysis Binding entropy Medicinal Chemistry

Recommended Application Scenarios for N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide


Kinase Profiling and Selectivity Panels

The compound's balanced TPSA (86.4 Ų) and intermediate lipophilicity (XLogP3 3.1) make it an appropriate chemical probe for broad kinase selectivity screening [1]. Its single H-bond donor limits non-specific interactions, enabling clearer differentiation of on-target vs. off-target kinase inhibition compared to more promiscuous piperazine analogs [1].

Lead Optimization for Pyridazine-Based Inhibitors

With only 4 rotatable bonds and a well-defined fluorophenyl amide pharmacophore, the compound serves as a low-entropy scaffold for structure-based drug design [1]. Medicinal chemists can use it as a starting point to install diversity while retaining the favorable TPSA–logP profile [1].

Cell-Based Permeability Assays

The computed TPSA below 90 Ų predicts adequate passive permeability for cell-based target engagement studies [1]. This compound can be prioritized over higher-TPSA analogs when intracellular kinase inhibition readouts are required [1].

Structure-Activity Relationship (SAR) Expansion Libraries

The thiophene and 2-fluorophenyl motifs are established kinase hinge binders [1]. Incorporating this compound into focused SAR libraries allows exploration of substituent effects on potency and selectivity while maintaining a drug-like physicochemical profile [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Drug-like TPSA and lipophilicity profile
Kinase panel inhibition specificity
Pyridazine-based inhibitor lead optimization
Low-entropy pyridazine scaffold
Structure-based design and SAR evaluation
Cell-based permeability studies
Computed TPSA below typical permeability threshold
Intracellular target engagement confirmation
SAR library expansion
Thiophene and 2-fluorophenyl hinge-binding motifs
Substituent effects on potency and selectivity
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